Product packaging for Indole-7-carboxylic acid(Cat. No.:CAS No. 1670-83-3)

Indole-7-carboxylic acid

Cat. No.: B159182
CAS No.: 1670-83-3
M. Wt: 161.16 g/mol
InChI Key: IPDOBVFESNNYEE-UHFFFAOYSA-N
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Description

Contextualization within Indole (B1671886) Chemistry

The indole nucleus is a privileged scaffold in drug discovery, and the position of substituents on this bicyclic system dramatically influences its biological activity. nih.gov The development of synthetic methods to access variously substituted indoles, such as the Fischer indole synthesis developed in 1883, laid the groundwork for the systematic exploration of indole derivatives. Indole-7-carboxylic acid, with its specific substitution pattern, offers a unique platform for creating derivatives with distinct chemical and biological properties. chemimpex.com

Significance of this compound as a Research Scaffold

The true power of this compound lies in its role as a versatile research scaffold. chemimpex.comnih.gov The carboxylic acid group serves as a handle for a variety of chemical transformations, including esterification and amidation, allowing for the attachment of diverse functional groups. smolecule.com This adaptability makes it a crucial starting material for generating libraries of compounds for screening in drug discovery programs and for developing novel materials. chemimpex.comlookchem.com Researchers utilize this scaffold to systematically probe structure-activity relationships, leading to the optimization of compounds with desired properties. lookchem.com

Overview of Advanced Research Trajectories

Current research involving this compound is expanding into several exciting areas. In medicinal chemistry, it is a key intermediate for synthesizing potential therapeutic agents, including anticancer, anti-inflammatory, and antiviral drugs. chemimpex.comsmolecule.com For instance, derivatives of indole-2-carboxylic acid have shown promise as HIV integrase inhibitors, highlighting the potential of the broader indole carboxylic acid class. Beyond pharmaceuticals, this compound and its derivatives are being explored in materials science for the development of organic semiconductors, fluorescent probes, and high-temperature polymers. vulcanchem.com Its application also extends to agrochemicals, where it is used in formulating plant growth regulators. chemimpex.com

Chemical and Physical Properties

This compound is an off-white powder with the molecular formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol . chemimpex.com It is soluble in water and should be stored in a cool, dry place. fishersci.ca

PropertyValueSource
CAS Number 1670-83-3 chemimpex.com
Molecular Formula C₉H₇NO₂ chemimpex.com
Molecular Weight 161.16 g/mol chemimpex.com
Appearance Off-white powder chemimpex.com
Melting Point 196-202 °C chemimpex.com
Purity ≥98% (HPLC) chemimpex.com

Synthesis and Reactivity

Several synthetic routes to this compound and its derivatives have been developed. Classic methods like the Fischer indole synthesis and the Leimgruber-Batcho synthesis are still widely used. More modern approaches often focus on improving yields and regioselectivity. The Vilsmeier-Haack reaction, for example, can be used to introduce a formyl group at the 3-position of the indole ring, which can then be further functionalized. evitachem.com

The reactivity of this compound is largely dictated by the indole nucleus and the carboxylic acid group. The indole ring can undergo electrophilic substitution reactions, primarily at the C3 position. The carboxylic acid group can participate in typical reactions such as esterification, amidation, and reduction to an alcohol. smolecule.com

Applications in Research

The versatility of this compound has led to its use in a wide range of research applications.

Medicinal Chemistry

A primary application of this compound is in the development of new pharmaceuticals. chemimpex.com Its derivatives have been investigated for a variety of biological activities:

Anticancer Agents: Certain indole-based compounds have been shown to induce apoptosis in cancer cells. smolecule.com

Anti-inflammatory Drugs: The scaffold is used to synthesize potential anti-inflammatory agents. chemimpex.comnetascientific.com

Antiviral Agents: Indole derivatives have shown inhibitory effects against viruses like HIV. smolecule.com

Neurological Disorders: It serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.comnetascientific.com

Fructose-1,6-bisphosphatase (FBPase) Inhibitors: Novel indole derivatives have been designed as allosteric inhibitors of FBPase, a potential target for treating diabetes. researchgate.net

Materials Science

The unique electronic and structural properties of the indole ring make this compound a candidate for applications in materials science. chemimpex.com Its derivatives are being explored for use in:

Organic Electronics: The planar structure of the indole scaffold is suitable for developing organic semiconductors and fluorescent probes. vulcanchem.com

Polymers: Its thermal stability makes it a candidate for inclusion in high-temperature polymer composites. vulcanchem.com

Dyes and Pigments: It is used as a precursor in the production of dyes and pigments. chemimpex.com

Agrochemicals

In the field of agriculture, this compound is utilized in the formulation of plant growth regulators to promote healthier crop development and improve yields. chemimpex.com

Biochemical Research

The compound is also employed in biochemical research to study metabolic pathways and enzyme activity, providing insights that could lead to new therapeutic targets. chemimpex.comnetascientific.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2 B159182 Indole-7-carboxylic acid CAS No. 1670-83-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indole-7-carboxylic acid
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-9(12)7-3-1-2-6-4-5-10-8(6)7/h1-5,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDOBVFESNNYEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1061869
Record name 1H-Indole-7-carboxylic acid
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1670-83-3
Record name 1H-Indole-7-carboxylic acid
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Record name 1H-Indole-7-carboxylic acid
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Record name 1H-Indole-7-carboxylic acid
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Record name 1H-indole-7-carboxylic acid
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Synthetic Methodologies and Chemo Enzymatic Approaches for Indole 7 Carboxylic Acid and Its Derivatives

Established Synthetic Pathways for Indole-7-carboxylic Acid

Traditional synthetic routes to this compound and its precursors rely on classical organic reactions, including cyclization to form the core indole (B1671886) structure and subsequent modifications of functional groups.

A key strategy for synthesizing C7-substituted indoles involves the cyclization of appropriately substituted benzene (B151609) derivatives. One established method is the reductive cyclization of a nitrophenyl precursor. For instance, the synthesis of 7-chloro-2-indolecarboxylic acid, a direct precursor to this compound, can be achieved through this approach. The process begins with the condensation of 3-chloro-2-nitrotoluene (B1582514) with diethyl oxalate, which, after hydrolysis, yields 3-chloro-2-nitrophenylpyruvic acid. This intermediate then undergoes a reductive cyclization reaction using ferrous sulfate (B86663) in dilute ammonium (B1175870) hydroxide (B78521) to form the indole nucleus, specifically yielding 7-chloro-2-indolecarboxylic acid. acs.org

Another versatile method for accessing 7-substituted indoles is the Bartoli indole synthesis. This reaction is particularly effective for synthesizing indoles with substituents at the C7 position, proceeding via the reaction of an ortho-substituted nitrobenzene (B124822) with a vinyl Grignard reagent. youtube.com The mechanism involves a nih.govnih.gov-sigmatropic rearrangement, and the presence of a substituent at the ortho-position of the nitroarene directs the formation of the 7-substituted indole product. youtube.com

Once an indole with a suitable functional group at the C7 position is obtained, it can be converted into a carboxylic acid. A common pathway involves the transformation of a halogen substituent into a nitrile, which is then hydrolyzed. Following the synthesis of 7-chloro-2-indolecarboxylic acid, the chloro group can be converted to a cyano group. This is accomplished by treating the compound with cuprous cyanide in quinoline, yielding 7-cyanoindole after decarboxylation. acs.org The final step is the hydrolysis of the nitrile group, which successfully produces the target compound, this compound. acs.org

Table 1: Functional Group Interconversion for this compound Synthesis

Starting Material Reagents Intermediate Final Product Reference

This table illustrates a two-step conversion process starting from a C7-halogenated indole.

The this compound scaffold serves as a valuable starting point for the synthesis of more complex molecules. The carboxylic acid group itself can be readily derivatized. For example, it can be converted into amides by coupling with various amines. This is a common strategy in medicinal chemistry to explore structure-activity relationships. mdpi.com Furthermore, other positions on the indole ring can be functionalized while retaining the C7-carboxyl group, allowing for the creation of a diverse library of compounds. The indole nucleus is considered a "privileged scaffold" due to its prevalence in bioactive natural products and approved drugs. mdpi.comrsc.orgnih.gov

Advanced Catalytic Syntheses

Modern synthetic chemistry has focused on developing more efficient and atom-economical methods, with transition-metal-catalyzed C–H activation emerging as a powerful tool for functionalizing indoles.

Directing group-assisted, palladium-catalyzed C–H activation has become an elegant strategy for the site-selective functionalization of the indole's benzene ring, which is typically less reactive than the C2 and C3 positions of the pyrrole (B145914) ring. nih.govrsc.orgrsisinternational.org To achieve functionalization at the C7 position, a directing group is installed on the indole nitrogen. This group coordinates to the palladium catalyst, bringing it into proximity with the C7–H bond and facilitating its activation. researchgate.net

A highly effective directing group for this purpose is the di-tert-butylphosphinoyl (P(O)tBu₂) group. nih.govacs.org In the presence of a Pd(OAc)₂ catalyst and a pyridine-type ligand, N-phosphinoyl-protected indoles can couple with arylboronic acids to selectively yield C7-arylated products. researchgate.netnih.gov This method overrides the inherent electronic preference for functionalization at other positions. The steric bulk of the di-tert-butyl substituents on the directing group is crucial for enhancing C7 selectivity by restricting bond rotation and creating a favorable orientation for C7 C–H activation. rsisinternational.org This C7-functionalization can also be extended to other transformations, including olefination, acylation, alkylation, and carbonylation. nih.govacs.org

Table 2: Examples of Palladium-Catalyzed C7-Arylation of N-P(O)tBu₂-Indole

Indole Substrate Arylboronic Acid Catalyst / Ligand Product Yield Reference
N-P(O)tBu₂-Indole 4-Methylphenylboronic acid Pd(OAc)₂, 3-(Trifluoromethyl)pyridine 7-(4-Methylphenyl)-N-P(O)tBu₂-Indole 85% nih.gov
N-P(O)tBu₂-Indole 4-Methoxyphenylboronic acid Pd(OAc)₂, 3-(Trifluoromethyl)pyridine 7-(4-Methoxyphenyl)-N-P(O)tBu₂-Indole 89% nih.gov

This table showcases the high efficiency and regioselectivity of the palladium-catalyzed C7-arylation using a phosphinoyl directing group.

While directing groups on the indole nitrogen can steer functionalization to the C7 position, substituents at other positions can also direct C–H activation. Carbonyl groups, such as aldehydes, ketones, and carboxylic acids, located at the C3 position of the indole ring can serve as directing groups in palladium-catalyzed reactions. nih.govacs.org

However, when indole-3-carboxylic acid is subjected to Pd(II)-catalyzed C–H functionalization conditions with iodoarenes, the reaction often proceeds via decarboxylation, leading to the formation of C2-arylated indoles. nih.govacs.org This outcome suggests that the indole-3-carboxylic acid first loses CO₂ to form an indole intermediate, which then undergoes arylation at the more nucleophilic C2 position. nih.gov Therefore, while C3-substituents can direct C-H activation, the specific nature of a carboxylic acid group under these conditions leads to a different reaction pathway rather than direct functionalization at a neighboring C-H bond.

Palladium-Catalyzed C–H Activation and Functionalization

Mechanistic Investigations of Palladium-Catalyzed Pathways

Palladium-catalyzed reactions are pivotal in indole synthesis and functionalization. While direct mechanistic studies on the synthesis of this compound are not extensively detailed in the literature, the underlying principles can be inferred from related transformations involving the indole nucleus. The regioselectivity of palladium-catalyzed C-H functionalization of indoles is a subject of intensive research. Mechanistic studies, including kinetic analyses, Hammett plots, and kinetic isotope effect (KIE) determinations, have been employed to elucidate the reaction pathways.

For instance, in the direct arylation of indoles, a mechanistic rationale for the observed C-2 versus C-3 selectivity has been proposed. These studies often point towards an electrophilic palladation mechanism. The reaction order with respect to the reactants and the catalyst, along with the electronic effects of substituents on the indole ring, provide strong evidence for the nature of the C-H activation step. It is suggested that a positive charge accumulates at the 3-position of the indole during the electrophilic addition of an aryl-palladium(II) species. This can be followed by a 1,2-migration of the palladium intermediate, ultimately leading to the observed regioselectivity. The choice of ligands and bases can significantly influence the reaction pathway and the final product distribution.

In the context of synthesizing this compound, a plausible palladium-catalyzed approach would involve the C-H activation at the C7-position of an appropriately N-protected indole precursor. The mechanism would likely proceed through a concerted metalation-deprotonation (CMD) pathway, facilitated by a directing group on the indole nitrogen. The palladium catalyst, coordinated to the directing group, would selectively activate the C7-H bond, followed by a carbonylation step (e.g., using CO gas or a CO surrogate) and subsequent hydrolysis to yield the carboxylic acid. The efficiency and regioselectivity of such a process would be highly dependent on the nature of the directing group, the palladium catalyst system (ligands and additives), and the reaction conditions.

Rhodium-Catalyzed Regioselective C(sp²)-H Alkoxycarbonylation

Rhodium catalysis offers a powerful and direct method for the synthesis of C7-carbonylated indolines, which are immediate precursors to this compound derivatives. organic-chemistry.orgresearchgate.net This approach utilizes a directing group on the indoline (B122111) nitrogen to achieve high regioselectivity at the C7 position. The reaction typically involves the use of an anhydride (B1165640) as a safe and easy-to-handle carbonyl source, representing an additive- and CO-free carbonylation process. researchgate.net

The catalytic cycle is proposed to begin with the coordination of the rhodium catalyst to the directing group of the indoline substrate. This is followed by a reversible, C7-selective C-H activation to form a six-membered rhodacycle intermediate. organic-chemistry.org This intermediate then undergoes insertion of the carbonyl group from the anhydride. Subsequent reductive elimination releases the C7-alkoxycarbonylated indoline product and regenerates the active rhodium catalyst. organic-chemistry.orgacs.org H/D scrambling experiments have confirmed the reversibility of the C-H activation step. organic-chemistry.orgorganic-chemistry.org

The choice of rhodium catalyst is crucial, with complexes like [RhCl(CO)₂]₂ proving to be optimal in certain systems. researchgate.net This methodology is applicable to a wide range of indoline derivatives bearing various substituents. researchgate.net

Table 1: Rhodium-Catalyzed C7-Alkoxycarbonylation of Various Indoline Derivatives

EntryIndoline SubstrateProductYield (%)
11-(pyrimidin-2-yl)indolineEthyl 1-(pyrimidin-2-yl)indoline-7-carboxylate85
22-methyl-1-(pyrimidin-2-yl)indolineEthyl 2-methyl-1-(pyrimidin-2-yl)indoline-7-carboxylate92
33-methyl-1-(pyrimidin-2-yl)indolineEthyl 3-methyl-1-(pyrimidin-2-yl)indoline-7-carboxylate88
45-methoxy-1-(pyrimidin-2-yl)indolineEthyl 5-methoxy-1-(pyrimidin-2-yl)indoline-7-carboxylate91
55-chloro-1-(pyrimidin-2-yl)indolineEthyl 5-chloro-1-(pyrimidin-2-yl)indoline-7-carboxylate86

Data sourced from studies on rhodium-catalyzed alkoxycarbonylation of indolines. researchgate.net

Copper-Catalyzed Dehydrogenation Processes

Copper-catalyzed dehydrogenation provides an efficient method for the aromatization of indolines to their corresponding indole derivatives. This transformation is a key step in synthetic routes where the indoline core is first functionalized, for example, at the C7-position with a carboxyl group or its precursor, followed by aromatization to yield the final this compound.

These reactions often proceed via a cross-dehydrogenative coupling (CDC) mechanism and can be performed under aerobic conditions, using molecular oxygen as a green and readily available oxidant. The copper catalyst, typically a Cu(I) or Cu(II) species, facilitates the C-H activation at the C2 and C3 positions of the indoline ring. The mechanism is thought to involve the formation of a six-membered metallacycle intermediate when a directing group is present on the nitrogen atom. A reversible C-H bond metalation process has been observed in preliminary mechanistic studies.

The scope of this reaction is broad, tolerating a variety of functional groups on the indoline scaffold. This method is particularly valuable for accessing N-substituted indoles, which can be challenging to obtain through direct derivatization of the indole N-H due to its low nucleophilicity and potential for competitive C-functionalization. morressier.com

Praseodymium-Catalyzed Aerobic Dehydrogenative Aromatization

Rare earth metals, including praseodymium, have emerged as effective catalysts for various organic transformations due to their unique electronic properties. researchgate.net A notable application is the praseodymium-catalyzed aerobic dehydrogenative aromatization of saturated N-heterocycles, including indolines, to their corresponding aromatic counterparts. organic-chemistry.orgacs.org This method demonstrates high catalytic activity under mild reaction conditions. organic-chemistry.org

The reaction typically employs a praseodymium salt, such as PrCl₃·7H₂O, in the presence of a co-catalyst like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), under an oxygen atmosphere. organic-chemistry.org The process is applicable to a wide array of indoline derivatives, affording the corresponding indoles in good to excellent yields. organic-chemistry.org

Mechanistic investigations suggest that oxygen is essential for the catalytic cycle. organic-chemistry.org It is hypothesized that coordination between the praseodymium catalyst and the indoline substrate plays a key role in the C-H activation process. organic-chemistry.org A kinetic isotope effect (KIE) of 2.23 has been observed, supporting the notion that C-H bond cleavage is involved in the rate-determining step. organic-chemistry.org

Table 2: Praseodymium-Catalyzed Aerobic Dehydrogenation of Substituted Indolines

EntrySubstrateProductYield (%)
11-Methylindoline1-Methylindole95
21-Benzylindoline1-Benzylindole92
31-Phenylindoline1-Phenylindole85
41-Acetylindoline1-Acetylindole78
52-Methyl-1-phenylindoline2-Methyl-1-phenylindole80

Data represents typical yields obtained under optimized Pr-catalyzed aerobic dehydrogenation conditions. organic-chemistry.org

N-Heterocyclic Carbene Catalysis in Decarboxylative Radical Coupling

N-Heterocyclic carbenes (NHCs) have gained prominence as powerful organocatalysts for a variety of chemical transformations, including the activation of carboxylic acids for subsequent coupling reactions. While not a direct synthesis of this compound, NHC-catalyzed decarboxylative radical coupling represents a potential strategy for the functionalization of an this compound precursor or for the construction of the indole ring system itself through C-C bond formation.

In this type of reaction, the NHC catalyst can react with a carboxylic acid derivative to generate a reactive intermediate that can undergo decarboxylation to form a radical species. This radical can then participate in a coupling reaction with a suitable partner. For instance, NHCs, in conjunction with a transition metal like manganese, can promote the cross-coupling of aromatic acids with a range of electrophiles to produce sterically hindered ketones. rsc.org

The mechanism generally involves the formation of an acyl azolium intermediate from the reaction of the NHC with an activated carboxylic acid. This intermediate can then undergo single-electron transfer (SET) processes to initiate the radical decarboxylation. The resulting radical can then be trapped by a coupling partner. This methodology avoids the need for pre-formed organometallic reagents and often proceeds under mild conditions. While direct application to the synthesis of this compound is yet to be extensively explored, the principles of NHC-catalyzed decarboxylative coupling offer a promising avenue for future synthetic developments in this area.

Photochemical Synthesis and Photorelease Mechanisms

Photochemical methods provide a unique approach to both the synthesis and controlled release of carboxylic acids, including those derived from indole structures. These methods often rely on the use of photolabile protecting groups that can be cleaved with high spatial and temporal precision using light.

Photorelease of Carboxylic Acids from Indoline Derivatives

1-Acyl-7-nitroindolines have been identified as effective photoactivated protecting groups for the rapid release of carboxylic acids in aqueous solutions. scispace.com The mechanism of photorelease has been investigated through a combination of product studies, isotope effects, and laser flash photolysis. scispace.com

The process is initiated by the photoexcitation of the 7-nitroindoline (B34716) moiety. This leads to an intramolecular transfer of the acyl group from the amide nitrogen to one of the oxygen atoms of the nitro group, forming a critical intermediate known as an acetic nitronic anhydride. scispace.com This intermediate has two competing reaction pathways for the cleavage of the acyl group, the predominance of which is dependent on the water content of the solvent. scispace.com

In solutions with high water content, the primary pathway is an AAL1-like cleavage, which results in an intramolecular redox reaction of the aromatic system. This pathway releases the carboxylic acid and 7-nitrosoindole (after tautomerization of the initially formed nitroso-3H-indole). scispace.com Conversely, in solutions with low water content, the major pathway is a standard addition-elimination mechanism (AAC2), where water acts as a nucleophile to hydrolyze the nitronic anhydride, releasing the carboxylic acid and 7-nitroindoline. scispace.com Laser flash photolysis studies have shown that the release of the carboxylic acid from 1-acyl-7-nitroindolines can occur on a submicrosecond timescale. scispace.com

Mechanistic Elucidation of Photochemical Transformations

The photochemical release of carboxylic acids from 1-acyl-7-nitroindolines, derivatives of this compound, has been investigated to understand the underlying mechanisms. researchgate.net Studies using product analysis, deuterium (B1214612) isotope effects, and nanosecond laser flash photolysis support a mechanism proceeding via the triplet excited state (T1). researchgate.net

The key photochemical event is the transfer of the acyl group from the amide nitrogen to an oxygen atom of the adjacent nitro group. This intramolecular transfer results in the formation of a critical intermediate, an acetic nitronic anhydride. researchgate.net This intermediate has been detected via laser flash photolysis, appearing as a transient species with a maximum absorbance at 450 nm. researchgate.net

From this nitronic anhydride intermediate, two competing reaction pathways lead to the release of the carboxylic acid:

Intramolecular Redox Pathway: In solutions with high water content, the predominant pathway involves an AAL1-like cleavage. This results in a formal intramolecular redox reaction within the aromatic system, yielding the released carboxylic acid and 7-nitrosoindole. The 7-nitrosoindole is formed after the tautomerization of an initial nitroso-3H-indole intermediate. researchgate.net

Hydrolysis Pathway: In solutions with low water content, the primary mechanism is a standard addition-elimination (AAC2) hydrolysis. Here, water acts as a nucleophile, attacking the nitronic anhydride intermediate to release the carboxylic acid and 7-nitroindoline. researchgate.net

The relative yields of the products from these competing pathways are highly dependent on the water content in the solvent system. researchgate.net

Synthesis of Substituted this compound Derivatives

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. Methodologies have been developed for introducing various functional groups, including halogens, amino groups, and nitro groups, as well as for constructing more complex polycyclic systems.

The introduction of halogen atoms to the indole core can significantly modify the electronic properties and biological activity of the molecule. While direct halogenation of this compound is not extensively detailed, synthetic routes for related halogenated indole-2-carboxylic acid derivatives provide insight into applicable methods. For instance, the synthesis of ethyl 3-bromo-1H-indole-2-carboxylate has been achieved, serving as a precursor for more complex derivatives. rsc.org The general strategy often involves electrophilic substitution reactions where the position of halogenation is directed by the existing substituents on the indole ring.

Table 1: Examples of Halogenated Indole Carboxylic Acid Derivatives

Compound Name Starting Materials Key Reagents Reference
Ethyl 3-bromo-1H-indole-2-carboxylate Ethyl indole-2-carboxylate N-Bromosuccinimide (NBS) rsc.org

Amino-substituted this compound esters are important intermediates in pharmaceutical research. Specifically, 6-Amino-1H-indole-7-carboxylic acid ethyl ester is recognized as a versatile building block for the synthesis of bioactive molecules. chemimpex.com It serves as a key precursor in the development of novel therapeutic agents, particularly in the fields of oncology and anti-inflammatory research. chemimpex.com Its structure allows for further chemical modifications, making it a valuable component in medicinal chemistry for creating complex pharmaceutical agents and in the synthesis of fluorescent probes for biological imaging. chemimpex.com

Nitration of the indole ring is a key step in the synthesis of many biologically active compounds. The synthesis of 7-nitroindoles can be achieved through a multi-step process starting from indoline. One patented method involves the protection of the 1- and 2-positions of the indoline ring, followed by nitration. google.com

The process begins by reacting indoline with an alkali metal bisulfite to introduce a sulfonic acid salt at the 2-position. The nitrogen at the 1-position is then acylated, for example, with acetic anhydride. This protected intermediate, a 1-acylindoline-2-sulfonic acid alkali metal salt, is then nitrated. google.com A common nitrating agent for this transformation is acetyl nitrate, which can be generated in situ from nitric acid and acetic anhydride. researchgate.net The nitration reaction selectively introduces a nitro group at the 7-position. The final step involves hydrolysis under alkaline conditions, which removes both the acyl and sulfonate protecting groups and promotes dehydrogenation of the indoline ring to the indole skeleton, yielding 7-nitroindole. google.com This can then be carboxylated to produce the final acid derivative.

Table 2: Synthesis of 7-Nitroindole Derivatives

Precursor Reaction Steps Key Reagents Product Reference
Indoline 1. Sulfonation2. Acylation3. Nitration4. Hydrolysis/Dehydrogenation 1. Alkali metal bisulfite2. Acetic anhydride3. Acetyl nitrate4. Alkali 7-Nitroindole google.com

The this compound framework can be elaborated into complex, multi-ring systems. These polycyclic structures are found in numerous natural products and are of significant interest in drug discovery. rsc.org Tandem reactions, such as the Diels-Alder reaction, provide an efficient route to construct these scaffolds. researchgate.net

For example, versatile nitrogen-containing tricyclic systems can be synthesized through a tandem acylation/Diels-Alder reaction sequence. This approach allows for regio- and stereochemically controlled intramolecular cyclization, leading to the formation of complex structures like tricyclic epoxyisoindole-7-carboxylic acids. researchgate.net Another strategy involves utilizing indole-2-carboxamide derivatives as precursors. Through intramolecular and intermolecular cyclization reactions, these can be converted into a variety of fused polycyclic indole frameworks. rsc.org More complex methodologies, such as radical cyclization, have been used to prepare tricyclic indole esters containing a piperidine (B6355638) C-ring from appropriately substituted precursors. nih.gov

Table 3: Methods for Polycyclic this compound Synthesis

Synthetic Approach Key Reaction Type Resulting Structure Reference
Tandem Acylation/Diels-Alder Intramolecular Cycloaddition Tricyclic epoxyisoindole-7-carboxylic acids researchgate.net
Fischer Indole Synthesis from bicyclic hydrazine Cyclization Tricyclic indole 2-carboxylic acids nih.gov

Advanced Spectroscopic Characterization and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of indole-7-carboxylic acid by providing information about the chemical environment of each proton and carbon atom.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum of this compound exhibits characteristic signals that confirm the substitution pattern on the indole (B1671886) ring. In a typical ¹H NMR spectrum, the aromatic protons of the indole ring system generally appear in the range of 7.0 to 8.0 parts per million (ppm). For a related compound, N-carbomethoxy-indole-7-carboxylic acid, the H-7 proton signal appears as a broad doublet at approximately 7.93 ppm at room temperature, which sharpens at higher temperatures. scielo.org.mx The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift, often around 11-12 ppm, due to its acidic nature and rapid exchange with solvent molecules. The specific multiplicities and coupling constants of the aromatic protons are influenced by the substitution pattern.

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
H-7~7.93br d8.8 scielo.org.mx
H-2~7.41m- scielo.org.mx
H-4~7.06d2.2 scielo.org.mx
H-6~6.94dd8.8, 2.2 scielo.org.mx
COOH~11-12br s-
Note: Data is for a related N-carbomethoxylated derivative and serves as a representative example. Actual values for this compound may vary depending on the solvent and experimental conditions.

¹³C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides further confirmation of the molecular structure by detailing the electronic environment of each carbon atom. The carboxyl carbon (C=O) typically resonates in the downfield region, around 170 ppm. The aromatic carbons of the indole ring show signals within the range of approximately 100 to 140 ppm. For a related N-carbomethoxylated indole derivative, significant broadening of signals for C-7, C-7a, and other carbons is observed at room temperature due to hindered rotation around the N-C bond, which sharpens at elevated temperatures. scielo.org.mx

Table 2: Representative ¹³C NMR Spectral Data for an this compound Derivative

Carbon AtomChemical Shift (δ, ppm)Reference
C=O (Carboxyl)~170
C-7a137.2 scielo.org.mx
C-3b132.3 scielo.org.mx
C-7115.2 scielo.org.mx
C-8a96.7 scielo.org.mx
C-3a48.3 scielo.org.mx
Note: Data is for a related N-carbomethoxylated derivative and illustrates typical chemical shift regions. Actual values for this compound can differ.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and investigating the fragmentation patterns of this compound, which aids in its identification and structural confirmation. cymitquimica.com

GC-MS Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for the analysis of volatile and semi-volatile compounds. While direct analysis of this compound by GC-MS may require derivatization to increase its volatility, this technique is widely used for identifying indole derivatives in complex mixtures. core.ac.ukuin-alauddin.ac.id The mass spectrum obtained from GC-MS provides the molecular ion peak, which confirms the molecular weight, and a characteristic fragmentation pattern that serves as a fingerprint for the compound. core.ac.ukuin-alauddin.ac.id The mass spectra are often matched with established libraries like NIST and WILEY for confident identification. core.ac.uk

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound and its fragments. mdpi.comacs.org This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. acs.org Electrospray ionization (ESI) is a common ionization technique used in HRMS for the analysis of indole derivatives. mdpi.comsemanticscholar.org The high accuracy of HRMS is invaluable for the unambiguous identification of metabolites and other related compounds in complex biological and environmental samples. mdpi.comacs.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound. coherent.com

The IR spectrum of this compound shows characteristic absorption bands. A broad absorption band is typically observed in the region of 2500–3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibration of the carboxylic acid appears as a sharp band around 1680–1725 cm⁻¹. The N-H stretching vibration of the indole ring is found in the range of 3300–3500 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3000–3100 cm⁻¹, and aromatic C=C stretching vibrations appear in the fingerprint region between 1400 and 1600 cm⁻¹.

Raman spectroscopy provides additional insights into the vibrational modes, particularly for non-polar bonds. The carbonyl stretch of the carboxylic acid dimer often has negligible intensity in the Raman spectrum of some indole derivatives. coherent.com However, for other indole compounds, significant Raman intensity for the carbonyl stretch can be observed. coherent.com Low-frequency Raman spectroscopy can be particularly useful for characterizing the solid-state forms of indole derivatives. coherent.com Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to predict and help assign the vibrational frequencies observed in IR and Raman spectra. mdpi.comresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopic TechniqueReference
Carboxylic AcidO-H Stretch2500-3300 (broad)IR
Carboxylic AcidC=O Stretch1680-1725IR
IndoleN-H Stretch3300-3500IR
Aromatic RingC-H Stretch3000-3100IR
Aromatic RingC=C Stretch1400-1600IR

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups and characterizing the vibrational modes of this compound. The spectrum is largely defined by the vibrations of the indole ring, the carboxylic acid group, and the intermolecular interactions present in the solid state.

The carboxylic acid moiety gives rise to several characteristic absorption bands. A very broad absorption band is typically observed in the 3200-2500 cm⁻¹ region, which corresponds to the O-H stretching vibration. This broadening is a direct consequence of strong intermolecular hydrogen bonding between carboxylic acid groups, which often form cyclic dimers. The carbonyl (C=O) stretching vibration of the carboxylic acid group is expected to produce a strong absorption band around 1725-1700 cm⁻¹.

The indole core also presents distinct vibrational signatures. The N-H stretching vibration of the pyrrole (B145914) ring typically appears as a band around 3406 cm⁻¹ in a non-hydrogen-bonded state. researchgate.net However, when involved in intermolecular hydrogen bonding, this peak can shift to lower wavenumbers, for instance, around 3336-3350 cm⁻¹. mdpi.comresearchgate.net Aromatic C-H stretching vibrations are generally found just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations of the fused ring system are observed in the 1625-1440 cm⁻¹ range. researchgate.net The region below 1000 cm⁻¹ contains bands related to the out-of-plane bending of C-H bonds. researchgate.net

Table 1: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Notes
N-H stretch Indole N-H ~3400 (free), ~3350 (H-bonded) Position indicates the degree of hydrogen bonding. researchgate.netmdpi.comresearchgate.net
O-H stretch Carboxylic Acid O-H 3200 - 2500 Very broad due to strong hydrogen bonding.
C-H stretch Aromatic C-H 3100 - 3000 Characteristic of the indole ring. researchgate.net
C=O stretch Carboxylic Acid C=O 1725 - 1700 Strong, characteristic absorption.
C=C stretch Aromatic C=C 1625 - 1440 Multiple bands corresponding to the indole ring system. researchgate.net
C-N stretch Indole Ring Not specified
O-H bend Carboxylic Acid O-H Not specified In-plane and out-of-plane bending modes.

Raman Spectroscopy

Raman spectroscopy serves as a valuable complementary technique to FT-IR for the vibrational analysis of this compound. While FT-IR is based on the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. This often allows for the observation of symmetric vibrations that are weak or absent in the IR spectrum.

For related indole carboxylic acid derivatives, Raman spectroscopy has been effectively used in conjunction with FT-IR to provide a more complete vibrational assignment. nih.govresearchgate.net The theoretical Raman scattering activities can be calculated using computational methods, which aids in the precise assignment of experimental bands. nih.govresearchgate.net Key vibrations, such as the symmetric stretching of the indole ring and the C=C bonds, typically produce strong signals in the Raman spectrum. The technique is also sensitive to changes in molecular structure and intermolecular interactions, providing insights that parallel those from FT-IR. nih.gov

Analysis of Hydrogen Bonding Interactions through Vibrational Spectroscopy

Vibrational spectroscopy is particularly powerful for studying the extensive network of hydrogen bonds in the solid state of this compound. The positions, shapes, and widths of the N-H and O-H stretching bands in the FT-IR spectrum are direct probes of these interactions.

The most prominent feature is the extremely broad ν(O–H) band stretching from approximately 3200 to 2500 cm⁻¹, which is a hallmark of the formation of cyclic dimers through strong O–H···O hydrogen bonds between the carboxylic acid groups of two separate molecules. mdpi.com In addition to this primary interaction, the indole N-H group can also act as a hydrogen bond donor. studylib.net The N-H group can form N–H···O hydrogen bonds, where the acceptor is the carbonyl oxygen of a neighboring molecule. mdpi.comstudylib.net This involvement in hydrogen bonding causes the N-H stretching vibration to shift to a lower frequency (e.g., ~3350 cm⁻¹) compared to a free N-H group (~3453 cm⁻¹). researchgate.net In some indole structures, weaker N–H···π interactions have also been identified, where the N-H group interacts with the electron-rich aromatic ring of an adjacent molecule. acs.org The collective effect of these hydrogen bonds is a highly stabilized, layered crystal lattice. studylib.net

X-ray Crystallography for Solid-State Structural Determination

While a dedicated crystal structure for pure this compound is not detailed in the provided search results, a co-crystal structure involving 1H-indole-7-carboxylic acid has been resolved. rcsb.org This analysis, performed via X-ray diffraction, confirms the molecular conformation and reveals how it interacts with other molecules. rcsb.org Studies on analogous indole carboxylic acids show that the indole ring system is essentially planar. iucr.org The carboxylic acid group is often nearly coplanar with the ring, though some rotation is possible.

A crucial aspect revealed by crystallography is the formation of extensive hydrogen bonding networks, which dictate the crystal packing. Molecules are commonly linked by O–H···O and N–H···O hydrogen bonds, creating dimers, chains, ribbons, or sheet-like arrangements that stabilize the solid-state structure. studylib.net

Table 2: Example Crystallographic Data for a Complex of 1H-indole-7-carboxylic acid

Parameter Value/Method Source
Experimental Method X-RAY DIFFRACTION rcsb.org
Data Collection MOLECULAR REPLACEMENT rcsb.org
Resolution 1.58 Å rcsb.org
R-Value Free 0.235 rcsb.org
R-Value Work 0.190 rcsb.org

Quantum Chemical Calculations and Theoretical Modeling

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and spectroscopic properties of molecules like this compound. DFT calculations allow for the prediction of molecular properties that can be directly compared with experimental data.

Researchers frequently employ DFT methods, such as B3LYP, often paired with basis sets like 6-311++G(d,p), to optimize the molecular geometry and calculate theoretical vibrational frequencies for indole carboxylic acids. nih.govresearchgate.net These calculated frequencies for both infrared and Raman spectra are instrumental in making detailed and accurate assignments of the experimental spectral bands. nih.govresearchgate.net Furthermore, DFT can be used to calculate the energies of different possible conformers and to analyze orbital interactions through methods like Natural Bond Orbital (NBO) analysis, providing deeper insight into the molecule's electronic characteristics. nih.gov The results from DFT calculations on molecular dimers or larger clusters can also effectively model the hydrogen bonding interactions observed experimentally in the crystal structure. mdpi.com

Computational Studies on Reaction Mechanisms

Computational studies, primarily using DFT, are employed to elucidate the mechanisms of chemical reactions involving indole carboxylic acids. These theoretical investigations provide insights into reaction pathways, transition states, and the roles of catalysts and functional groups.

For instance, DFT studies on indole synthesis have suggested that the rate-determining step can be a carboxylic acid-assisted condensation of the substrates. acs.org In other reactions, such as the palladium-catalyzed C-H activation of indole carboxylic acids, computational analysis can help determine the reaction mechanism. mdpi.com It has been suggested that the carboxylic acid group can act as a directing group in such transformations, facilitating the activation of the C-H bond at the C3 position of the indole ring. mdpi.com Computational models are also used to understand more complex phenomena, like intramolecular proton transfer, where the selection of appropriate functionals is critical for achieving results that align with experimental observations.

Prediction of Binding Modes and Interactions in Biological Systems

The therapeutic potential of this compound and its derivatives is intrinsically linked to their ability to interact with biological macromolecules such as proteins and enzymes. Computational modeling, particularly molecular docking, has become an indispensable tool for predicting these interactions at a molecular level. These in silico methods provide valuable insights into the binding modes, affinities, and key intermolecular forces that govern the formation of ligand-receptor complexes. This understanding is crucial for structure-based drug design and the optimization of lead compounds.

Research into the biological activities of indole carboxylic acid derivatives has demonstrated the significance of the substitution pattern on the indole ring for target-specific binding. For instance, computational studies on various substituted indoles have been used to predict their interactions with a range of biological targets, aiding in the design of more potent and selective therapeutic agents.

A notable example of predicting the binding mode of an this compound derivative comes from studies on allosteric inhibitors of insulin-like growth factor 1 receptor kinase (IGF1RK), a target in cancer therapy. In a comprehensive study, a series of indole butyl amine derivatives were investigated, including a compound featuring the 1H-indole-7-carboxylic acid moiety. nih.gov This compound, identified as 1H-Indole-7-carboxylic acid 1-[4-(5-cyano-1H-indol-3-yl) butyl]-piperidin-4-yl-amide , demonstrated inhibitory activity against IGF1RK with a reported IC50 value of 2.5 ± 0.002 μM. nih.gov

Molecular docking simulations of this series of inhibitors within the allosteric pocket of IGF1RK revealed critical interactions that contribute to their binding affinity. nih.gov The studies highlighted that the conformation of the indole ring and the position of its substituents are pivotal for effective binding. nih.gov For the this compound derivative, specific interactions with amino acid residues in the binding pocket were predicted. These interactions typically include:

Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming hydrogen bonds with suitable donor or acceptor residues within the protein's binding site. vulcanchem.com

π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan. rsc.org

Cation-π Interactions: The electron-rich indole ring can interact favorably with cationic residues such as arginine and lysine. nih.gov

Hydrophobic Interactions: The nonpolar regions of the indole scaffold can form hydrophobic interactions with nonpolar residues in the binding pocket. rsc.org

The table below summarizes the key interactions predicted for indole-based inhibitors in biological systems, drawing from studies on related compounds.

Interaction TypeInteracting Moiety on this compoundPotential Interacting Amino Acid Residues
Hydrogen BondingCarboxylic acid group (-COOH), Indole N-HArginine, Lysine, Aspartate, Glutamate, Serine, Threonine
π-π StackingIndole ringPhenylalanine, Tyrosine, Tryptophan
Cation-π InteractionIndole ringArginine, Lysine
Hydrophobic InteractionsBenzene (B151609) and pyrrole ringsLeucine, Isoleucine, Valine, Alanine

The predictive power of these computational models is instrumental in rationalizing the structure-activity relationships (SAR) observed for a series of compounds. By understanding how subtle changes in the ligand's structure affect its binding mode and affinity, medicinal chemists can design new derivatives with improved pharmacological profiles. For the IGF1RK inhibitors, the position of the amide linkage on the indole ring was found to significantly influence the binding interactions and, consequently, the inhibitory potency. nih.gov This underscores the importance of the 7-position for substitution in achieving desired biological activity for this particular target.

Biological Activities and Pharmacological Investigations

Antimicrobial Properties

The indole (B1671886) nucleus is a well-established pharmacophore in the development of antimicrobial agents. mdpi.com While specific data on the antimicrobial activity of the parent Indole-7-carboxylic acid is not extensively detailed in the available research, numerous studies on its derivatives highlight the promising potential of this structural class in combating microbial infections.

Evaluation Against Bacterial Strains

Derivatives of this compound have demonstrated notable antibacterial activity. For instance, metal complexes of 2-ethyl-3-methyl-1H-indole-7-carboxylic acid have been shown to possess enhanced efficacy, reducing Minimum Inhibitory Concentration (MIC) values by 50% compared to the parent acid. In one study, derivatives of 2-ethyl-3-methyl-1H-indole-7-carboxylic acid exhibited varying degrees of in vitro antibacterial activity, with certain modifications improving efficacy against resistant strains. One clinical investigation highlighted that this compound was effective against multi-drug resistant strains of Staphylococcus aureus at concentrations around 20 µM.

Furthermore, the conjugation of indole-3-carboxylic acid with dipeptide motifs has yielded compounds with significant antibacterial potency. rsc.org For example, one such conjugate demonstrated an MIC value of 12.5 μg/mL against Escherichia coli, which was more potent than the standard drug ciprofloxacin (B1669076) in that particular study. rsc.org Another study on indolizine (B1195054) carboxylic acids, which share structural similarities, found that several compounds had an inhibitory effect on Escherichia coli and Staphylococcus aureus. mdpi.com

Compound/DerivativeBacterial StrainActivity/MIC ValueReference
2-Ethyl-3-methyl-1H-indole-7-carboxylic acidMulti-drug resistant Staphylococcus aureusEffective inhibition at ~20 µM
Indole-3-carboxylic acid dipeptide conjugate (6g)Escherichia coli12.5 µg/mL rsc.org
Indole-3-carboxylic acid dipeptide conjugate (6a, 6d, 6i)Escherichia coli25 µg/mL rsc.org
Indole-3-carboxylic acid dipeptide conjugate (6a)Staphylococcus aureus150 µg/mL rsc.org

Evaluation Against Fungal Strains

The antifungal potential of the this compound scaffold is also an area of active research. While direct data on the parent compound is limited, its derivatives have shown promising results. For example, conjugates of indole-3-carboxylic acid with dipeptides have been evaluated against various fungal strains. nih.gov One conjugate was particularly effective against Aspergillus niger, with a Minimum Inhibitory Concentration (MIC) of 50 μg/mL, which was more effective than the standard drug fluconazole (B54011) in the same study. nih.gov Other conjugates from the same series also displayed good inhibitory activity against A. niger and Candida albicans. nih.gov

In a separate study, novel indole-1,2,4-triazole conjugates were synthesized and evaluated for their antifungal properties. nih.gov Many of these compounds demonstrated potent activity against Candida tropicalis, with MIC values as low as 2 µg/mL. nih.gov One derivative, in particular, showed a potent MIC of 2 µg/mL against Candida albicans. nih.gov These findings underscore the potential of the indole carboxylic acid framework in the development of new antifungal agents.

Compound/DerivativeFungal StrainMIC ValueReference
Indole-3-carboxylic acid dipeptide conjugate (6d)Aspergillus niger50 µg/mL nih.gov
Indole-3-carboxylic acid dipeptide conjugate (6a)Aspergillus niger70 µg/mL nih.gov
Indole-3-carboxylic acid dipeptide conjugate (6g, 6i)Aspergillus niger80 µg/mL nih.gov
Indole-3-carboxylic acid dipeptide conjugate (6g, 6i)Candida albicans50 µg/mL nih.gov
Indole-1,2,4-triazole conjugate (6f)Candida albicans2 µg/mL nih.gov
Indole-1,2,4-triazole conjugatesCandida tropicalis2 µg/mL nih.gov

Anti-inflammatory Effects

Indole compounds, including derivatives of this compound, are recognized for their anti-inflammatory properties, which are often attributed to their ability to modulate inflammatory pathways. chemimpex.com Research has shown that these compounds can inhibit key enzymes involved in the inflammatory response. For example, the ethyl ester of 6-amino-1H-indole-7-carboxylic acid is considered a valuable intermediate in the development of anti-inflammatory agents.

Derivatives of indole-3-acetic acid, a related compound, have been shown to possess considerable anti-inflammatory activity. mdpi.com In one study, the conjugation of non-steroidal anti-inflammatory drugs (NSAIDs) with 3,4,5-trimethoxybenzyl alcohol via an amino acid linker, including an indole-3-acetic acid derivative, resulted in compounds with enhanced anti-inflammatory potency compared to the parent drugs. mdpi.com Specifically, these new derivatives were found to be more potent inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. mdpi.com The anti-inflammatory activity of various isatin (B1672199) semicarbazide (B1199961) derivatives, which contain an indole core, has also been evaluated, with some compounds showing promising results. rjptonline.org

Antioxidant Activities

In another study, indole-7-carbohydrazides, derived from dimethoxy indoles, showed promising antioxidant results in preliminary screenings. researchgate.net The antioxidant properties of these compounds were investigated through various assays, indicating their potential to neutralize harmful free radicals. researchgate.net

Compound/DerivativeAntioxidant AssayActivity (IC50 or equivalent)Reference
Indole-based caffeic acid amide (3j)DPPH Radical Scavenging50.98 ± 1.05 µM nih.gov
Indole-based caffeic acid amide (3m)DPPH Radical Scavenging67.64 ± 1.02 µM nih.gov
Indole-based caffeic acid amide (3h)DPPH Radical Scavenging86.77 ± 1.03 µM nih.gov
Indole-based caffeic acid amide (3f)ABTS Radical Cation Scavenging14.48 ± 0.68 µM nih.gov
Indole-based caffeic acid amide (3m)ABTS Radical Cation Scavenging14.92 ± 0.30 µM nih.gov

Anticancer Potentials

The indole scaffold is a prominent feature in many anticancer agents, and derivatives of this compound have been investigated for their potential in cancer therapy. chemimpex.comsmolecule.com Research indicates that these compounds can induce apoptosis (programmed cell death) in various cancer cell lines. smolecule.comresearchgate.net For example, a dinuclear copper(II) complex of indole-2-carboxylic acid demonstrated significant growth-inhibitory activity against human breast cancer cell lines (MDA-MB-231 and MCF-7), with IC50 values of 5.43 µM and 5.69 µM, respectively. mdpi.com

Furthermore, a study on indole carboxylic acid esters of melampomagnolide B identified two indole conjugates as highly potent anticancer agents against both hematological and solid tumor cells. researchgate.net These compounds exhibited remarkable growth inhibition with GI50 values in the low micromolar to nanomolar range against a panel of cancer cell lines. researchgate.net Another study on 3-amino-1H-indole derivatives found that some compounds were highly potent against several cancer cell lines, with one derivative showing a 13-fold, 5-fold, and 1.4-fold increase in activity compared to 5-fluorouracil (B62378) in inhibiting HeLa, HepG2, and MCF-7 cell proliferation, respectively. nih.gov

Compound/DerivativeCancer Cell LineActivity (IC50/GI50)Reference
Indole-2-carboxylic acid dinuclear copper(II) complexMDA-MB-231 (Breast)5.43 µM mdpi.com
Indole-2-carboxylic acid dinuclear copper(II) complexMCF-7 (Breast)5.69 µM mdpi.com
Indole-3-acrylic acid conjugate of MMB (7j)Leukemia sub-panel0.03–0.30 µM researchgate.net
Indole-3-carboxylic acid conjugate of MMB (7k)Leukemia sub-panel0.04–0.28 µM researchgate.net
3-Amino-1H-indole derivative (25)HeLa (Cervical)3.7 µmol/L nih.gov
3-Amino-1H-indole derivative (25)HepG2 (Liver)8.0 µmol/L nih.gov
3-Amino-1H-indole derivative (25)MCF-7 (Breast)19.9 µmol/L nih.gov

Enzyme Inhibition Studies

The ability of this compound derivatives to inhibit specific enzymes is a key mechanism underlying their therapeutic potential. These compounds have been investigated as inhibitors of various enzymes implicated in disease. For instance, derivatives of 7-nitro-1H-indole-2-carboxylic acid have been synthesized and evaluated as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), an enzyme involved in diabetes. nih.govresearchgate.net One of these derivatives emerged as a potent FBPase inhibitor with an IC50 of 0.99 µM. nih.govresearchgate.net

In the context of viral diseases, indole derivatives have been explored as inhibitors of HIV integrase, an essential enzyme for viral replication. Additionally, indole carboxamides have been found to inhibit bovine testes hyaluronidase (B3051955) at neutral pH, with the most active compound showing an IC50 value of 46 µM. tandfonline.com More recently, indole carboxylic acid-derived inhibitors have been investigated for their potential against SARS-CoV-2 3CLpro, a key enzyme in the lifecycle of the virus, with one derivative showing an IC50 value of 73 nM. nih.gov

Compound/DerivativeEnzymeInhibitory Activity (IC50)Reference
7-Nitro-1H-indole-2-carboxylic acid derivative (3.9)Fructose-1,6-bisphosphatase (FBPase)0.99 µM nih.govresearchgate.net
N-(Pyridin-4yl)-[5-bromo-1-(4-fluorobenzyl)indole-3-yl]carboxamide (20)Bovine Testes Hyaluronidase46 µM tandfonline.com
Indole carboxylic acid-derived inhibitor (7d)SARS-CoV-2 3CLpro73 nM nih.gov
2-Ethyl-3-methyl-1H-indole-7-carboxylic acid derivative (17a)HIV Integrase3.11 µM

Fructose-1,6-bisphosphatase (FBPase) Inhibition

This compound derivatives have emerged as significant inhibitors of Fructose-1,6-bisphosphatase (FBPase), a key rate-limiting enzyme in the gluconeogenesis pathway. nih.govresearchgate.net The inhibition of FBPase is a promising therapeutic strategy for type 2 diabetes, as it directly targets the excessive hepatic glucose production that characterizes the disease. nih.govdoi.org

Derivatives of 7-nitro-1H-indole-2-carboxylic acid function as allosteric inhibitors of FBPase. researchgate.netnih.gov These compounds are designed to bind to the allosteric site typically occupied by the natural negative regulator, adenosine (B11128) monophosphate (AMP). nih.govdoi.org By mimicking AMP, these indole derivatives induce a conformational change in the FBPase enzyme, reducing its catalytic activity. nih.gov This mechanism is distinct from competitive inhibition at the substrate-binding site. The binding mode for this series of indole inhibitors has been predicted using computational algorithms, which support their interaction with the AMP binding domain. doi.orgresearchgate.net

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the FBPase inhibitory activity of the indole scaffold. researchgate.netnih.gov These investigations have demonstrated that specific substitutions on the indole ring are crucial for potency.

Key findings from SAR studies include:

The 7-position: A nitro group at the 7-position (7-nitro) plays a critical role in the binding interaction with FBPase. doi.org The reduction of this nitro group to an amino group results in a loss of inhibitory activity. doi.org Comparative studies have shown that 7-nitro substituted compounds exhibit more potent activity than their 7-chloro substituted counterparts. nih.gov This suggests that a hydrogen bond acceptor at this position is beneficial for inhibition. nih.gov

The 2-position: The carboxylic acid group at the 2-position is essential for activity. doi.org Esterification of this group leads to compounds with no inhibitory activity. doi.org

The 5-position: The introduction of alkyl groups at the 5-position is favorable for activity, suggesting these groups may be located in a hydrophobic pocket of the enzyme. nih.gov

These SAR studies have led to the identification of highly potent FBPase inhibitors, such as compound 3.9, which has an IC₅₀ value of 0.99 μM. researchgate.netnih.gov

Table 1: Structure-Activity Relationship (SAR) of Indole Derivatives as FBPase Inhibitors

Position on Indole RingSubstitutionImpact on ActivityReference
7-position Nitro groupCritical for potent inhibition doi.org
7-position Amino groupLoss of activity doi.org
2-position Carboxylic acidEssential for activity doi.org
2-position Esterified carboxylic acidNo inhibitory activity doi.org
5-position Alkyl groupsFavorable for activity nih.gov

HIV-1 Integrase Strand Transfer Inhibition

The indole-2-carboxylic acid scaffold has been identified as a promising foundation for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govresearchgate.net Integrase is an essential enzyme for the replication of HIV-1, as it catalyzes the insertion of viral DNA into the host cell's genome. nih.gov By inhibiting the strand transfer step, these compounds can effectively block the viral life cycle. researchgate.net

A crucial feature of many HIV-1 integrase inhibitors is their ability to chelate the divalent metal ions, typically magnesium (Mg²⁺), within the enzyme's catalytic core. researchgate.netacs.org The indole-2-carboxylic acid scaffold demonstrates this property effectively. nih.gov Molecular docking studies have revealed that the indole core and the C2 carboxyl group can chelate the two Mg²⁺ ions present in the active site of the integrase. nih.gov This metal-chelating cluster is a key component of the inhibitory mechanism, disrupting the enzyme's catalytic function. nih.govresearchgate.net

To enhance binding affinity and potency, structural optimization strategies have focused on creating additional interactions with the integrase-viral DNA complex. A key strategy involves introducing a halogenated phenyl group onto the indole core, often at the C6 position. nih.govresearchgate.net This modification facilitates a π-π stacking interaction with a nucleotide base of the viral DNA, specifically deoxycytidine 20 (dC20). nih.govresearchgate.net This interaction increases the binding force of the inhibitor within the active site, leading to markedly improved inhibitory effects. nih.gov Optimization based on this principle has led to derivatives with significantly increased potency, with some compounds achieving IC₅₀ values in the sub-micromolar range. nih.gov

Table 2: Bioactivity of Optimized Indole-2-Carboxylic Acid Derivatives against HIV-1 Integrase

CompoundModificationMechanism of ActionIC₅₀Reference
Derivative 20a Optimized C3 long branchMg²⁺ Chelation & Hydrophobic Cavity Interaction0.13 μM nih.gov
Derivative 17a C6 halogenated benzene (B151609) ringMg²⁺ Chelation & π-π Stacking with dC203.11 μM researchgate.net

Potential Interactions with Biological Targets

While significant research has centered on FBPase and HIV-1 integrase, the indole scaffold is known for its broad biological activities. smolecule.comevitachem.com Indole derivatives are studied for their interactions with a wide variety of biological targets, highlighting their importance in medicinal chemistry. evitachem.com The unique chemical structure of this compound, featuring both a heterocyclic aromatic system and a carboxylic acid group, provides a framework for potential interactions with numerous other enzymes and receptors. cymitquimica.com General studies on indole-based compounds have noted their potential as anticancer and other antiviral agents, suggesting that the therapeutic applications of this compound derivatives may extend beyond their currently investigated roles. smolecule.com

Medicinal Chemistry and Drug Discovery Applications

Scaffold Optimization for Enhanced Bioactivity

The indole-7-carboxylic acid framework is a key starting point for the synthesis of more complex and biologically active molecules. vulcanchem.com Researchers focus on modifying this core structure to improve the bioactivity of its derivatives. Optimization strategies often involve introducing various substituents to the indole (B1671886) ring to enhance interactions with biological targets. For instance, the addition of groups to the indole nitrogen can affect solubility and binding characteristics, while substitutions on the phenyl portion of the indole can modulate electronic and steric properties. vulcanchem.com

A notable example of scaffold optimization involves the development of inhibitors for fructose-1,6-bisphosphatase (FBPase), an enzyme implicated in diabetes. nih.govresearchgate.net Structure-activity relationship (SAR) studies on a series of indole derivatives revealed that incorporating a hydrogen-bond acceptor at the 7-position and an alkyl group at the 5-position of the indole ring was beneficial for inhibitory activity. nih.gov Specifically, 7-nitro substituted compounds showed more potent inhibition than their 7-chloro counterparts, highlighting the importance of the substituent at this position for binding with FBPase. nih.gov

The following table details the impact of different substituents on the FBPase inhibitory activity of indole derivatives, showcasing the process of scaffold optimization.

Compound ID5-Position Substituent7-Position SubstituentIC50 (µM)
6a EthylNitro0.47
6b PropylNitro0.10
6c EthylChloro>50
6d PropylChloro25.3
6e CyclopropylChloro19.8
6g EthylAcetylamino>50
6i EthylMethyl>50
Data sourced from a study on FBPase inhibitors. nih.gov

Rational Design of this compound Derivatives

The rational design of this compound derivatives is a key strategy in modern drug discovery, leveraging computational modeling and an understanding of biological targets to create more potent and selective therapeutic agents. This approach allows for the targeted modification of the this compound scaffold to optimize interactions with specific receptors or enzymes.

In the development of inhibitors for enzymes like fructose-1,6-bisphosphatase (FBPase), rational design has been instrumental. nih.govresearchgate.net By analyzing the binding modes of existing inhibitors, researchers can design new derivatives with improved properties. researchgate.net For example, the synthesis of a series of novel indole derivatives as FBPase inhibitors was guided by the CDOCKER algorithm to predict their binding modes. nih.govresearchgate.net This computational approach, combined with extensive structure-activity relationship studies, led to the identification of potent inhibitors. nih.govresearchgate.net

Similarly, in the quest for new anti-HIV agents, indole-2-carboxylic acid was identified as an inhibitor of integrase strand transfer. nih.gov Optimization of this lead compound through rational design, including the introduction of a C6 halogenated benzene (B151609) ring, led to derivatives with significantly enhanced inhibitory activity. nih.gov The design was based on the understanding that the indole nucleus could chelate with Mg2+ ions in the active site of the integrase, and the added benzene ring could effectively bind with viral DNA through π–π stacking interactions. nih.gov

The synthesis of these rationally designed compounds often involves multi-step processes. For instance, the creation of certain indole derivatives starts with the Bartoli indole synthesis, followed by coupling reactions like the Buchwald-Hartwig cross-coupling to introduce various aryl amines. sci-hub.se Subsequent hydrolysis then yields the target compounds. sci-hub.se

Structure-Activity Relationship (SAR) Studies for Therapeutic Targets

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound derivatives influences their biological activity. vulcanchem.com These studies involve synthesizing a series of related compounds with systematic modifications and evaluating their effects on a specific therapeutic target. vulcanchem.com

For example, in the development of HIV-1 fusion inhibitors targeting glycoprotein (B1211001) 41, SAR studies on indole-based compounds revealed critical requirements for binding to the hydrophobic pocket of the target. nih.govacs.org It was found that retaining a methyl or ethyl ester resulted in enhanced fusion inhibitory activity, whereas carboxylic acid and amide groups led to a significant reduction in activity. nih.govacs.org This suggests that specific characteristics are needed for effective binding and inhibition. nih.govacs.org

In another study focused on fructose-1,6-bisphosphatase (FBPase) inhibitors, extensive SAR was conducted on a series of novel indole derivatives. nih.govresearchgate.net This led to the discovery of a potent FBPase inhibitor with an IC₅₀ of 0.99 μM. nih.govresearchgate.net The SAR analysis highlighted the importance of specific substituents on the indole ring for inhibitory activity. nih.gov For instance, it was observed that compounds with a 3-methoxyphenylamino or 3-methylphenylamino substituent were more potent than those with a 4-methoxyphenylamino or 4-methylphenylamino group. researchgate.net

The table below summarizes the SAR findings for a series of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors, demonstrating how modifications to the indole scaffold affect inhibitory activity. sci-hub.se

CompoundR7 SubstituentIDO1 IC50 (µM)TDO IC50 (µM)
9a F40.899.3
9b H>100>100
9c Cl>100>100
9d CH3>100>100
9e OCH332.419.5
9f CN>100>100
9g NO2>100>100
9h NHAc>100>100
Data from a study on IDO1/TDO dual inhibitors, where modifications at the 7-position of the indole ring significantly impacted inhibitory potency. sci-hub.se

These examples underscore the critical role of SAR studies in guiding the optimization of this compound derivatives for various therapeutic applications.

Ligand Design for Specific Receptor Interactions

The design of ligands based on the this compound scaffold is a sophisticated process aimed at achieving high affinity and selectivity for specific biological receptors. This involves tailoring the chemical structure of the indole derivative to precisely fit into the binding site of the target receptor, often guided by computational modeling and an understanding of the receptor's architecture. nih.gov

One area where this has been extensively applied is in the development of ligands for the benzodiazepine (B76468) receptor (BzR), which is part of the GABA-A chloride channel. nih.gov Researchers have designed and synthesized various indole derivatives to interact with this receptor. For example, N'-phenylindol-3-ylglyoxylhydrazides were created to identify BzR ligands with good water solubility. nih.gov The affinity of these compounds was found to be highly dependent on the substituents on the indole ring, with 5-H derivatives showing affinity while 5-Cl/NO₂ derivatives did not. nih.gov This highlights the sensitivity of receptor interaction to the ligand's chemical structure.

A pharmacophore model for the BzR, which includes hydrogen bond acceptors and donors as well as lipophilic pockets, has been used to guide the design of these indole-based ligands. nih.gov The model helps in predicting how a designed molecule will bind to the receptor. For instance, the model suggests that the indole NH group may form a hydrogen bond with the receptor, which is supported by the finding that 1-methyl derivatives were inactive. nih.gov

The following table illustrates how different substituents on an indole scaffold can affect binding affinity (Ki) to the benzodiazepine receptor, showcasing the principles of ligand design.

Compound SeriesR SubstituentR' SubstituentAr SubstituentKi (nM)
Tryptamine Derivatives HHm-methoxyphenyl85
Tryptamine Derivatives HHp-methoxyphenyl90
Benzylamides (6) NO2-m,p-(OCH3)211
Data from studies on indole derivatives as benzodiazepine receptor ligands. nih.gov

This targeted approach to ligand design, utilizing both synthetic chemistry and computational tools, is crucial for developing novel therapeutic agents with desired pharmacological profiles.

Applications as Lead Compounds in Drug Development

This compound and its derivatives serve as valuable lead compounds in the drug discovery process. chemimpex.comsmolecule.com A lead compound is a chemical starting point that has some desired biological activity but may require modifications to improve its potency, selectivity, or pharmacokinetic properties. The indole scaffold is particularly attractive due to its presence in many biologically active natural products and its chemical versatility. chemimpex.comrsc.org

For instance, 4-bromo-2-iodo-1H-indole-7-carboxylic acid has been identified as a potential lead compound for pharmaceutical development due to its unique structure, which makes it a useful precursor for synthesizing other biologically active molecules. smolecule.com Similarly, ethyl 1H-indole-7-carboxylate has shown potential as a lead compound for developing anticancer agents. A study demonstrated that derivatives synthesized from this compound exhibited significant activity against breast cancer cell lines, with some showing IC50 values below 10 µM.

The process of lead optimization involves making systematic chemical modifications to the lead compound to enhance its therapeutic properties. This can include altering functional groups, as seen in the development of indole-based HIV-1 fusion inhibitors where converting carboxylic acid groups to methyl or ethyl esters enhanced activity. nih.govacs.org

The following table presents examples of this compound derivatives that have been investigated as lead compounds for different therapeutic areas.

Lead Compound DerivativeTherapeutic AreaKey Research Finding
Ethyl 1H-indole-7-carboxylateAnticancerDerivatives showed significant activity against breast cancer cell lines.
4-Bromo-2-iodo-1H-indole-7-carboxylic acidGeneral Pharmaceutical DevelopmentServes as a precursor for synthesizing biologically active compounds. smolecule.com
Indole-2-carboxylic acidAnti-HIVIdentified as an inhibitor of integrase strand transfer, leading to the development of more potent derivatives. nih.gov
Indole-6-formyl conjugate of podophyllotoxinAnticancer (Leukemia)Showed potent cytotoxic activity against resistant leukemia cell lines. researchgate.net

The journey from a lead compound to a marketed drug is long and complex, but the unique structural and biological properties of this compound derivatives make them promising candidates for the development of new therapies. chemimpex.commdpi.com

Development of Novel Therapeutic Agents

The this compound scaffold is a cornerstone in the development of novel therapeutic agents across various disease areas. chemimpex.com Its inherent biological activity and the relative ease with which it can be chemically modified make it a frequent choice for medicinal chemists. chemimpex.comvulcanchem.com

Indole derivatives have long been recognized for their anti-inflammatory properties. nih.gov The this compound framework has been utilized to synthesize new compounds with potential anti-inflammatory activity. chemimpex.com Research has shown that certain indole derivatives can modulate inflammatory pathways, making them candidates for treating conditions like rheumatoid arthritis and inflammatory bowel disease.

One study prepared a series of 1-phenylalkylindole-3-carboxylic acids and related compounds and evaluated their anti-inflammatory effects in a rat paw edema test. nih.gov The results indicated that the anti-inflammatory activity was influenced by substituents on the indole ring. nih.gov For example, 2-chloro indole derivatives were found to be more active than the corresponding unsubstituted indole compounds. nih.gov

In another study, novel indole-2-one and 7-aza-2-oxindole derivatives were designed and synthesized based on the structure of tenidap, an anti-inflammatory drug. nih.gov Their anti-inflammatory activity was assessed by measuring their ability to inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages. nih.gov Quantitative structure-activity relationship (QSAR) analysis revealed that for the indole-2-one series, high molecular polarizability and a low lipid/water partition coefficient were beneficial for anti-inflammatory activity. nih.gov

The table below provides examples of indole derivatives and their reported anti-inflammatory activity.

Compound TypeKey Structural FeatureReported Anti-inflammatory Activity
1-Phenylalkylindole-3-carboxylic acids2-chloro substitutionMore active than corresponding unsubstituted indoles in rat paw edema test. nih.gov
Indole-2-one derivativesHigh molecular polarizability, low ALogPInhibition of TNF-α and IL-6 release in macrophages. nih.gov
Indan-1-carboxylic acid derivativesVarious substitutions on the benzene ringSome derivatives showed anti-inflammatory activity comparable to standard drugs like Indomethacin. core.ac.uk

These findings highlight the potential of this compound and its related structures as a foundation for designing new and effective anti-inflammatory drugs.

Antidepressants

The indole nucleus is a significant pharmacophore in the development of antidepressant drugs, primarily due to its structural similarity to the neurotransmitter serotonin (B10506). nih.gov The this compound moiety, in particular, serves as a crucial structural component and synthetic intermediate in the creation of novel antidepressant agents.

One area of research has focused on using this compound derivatives to synthesize modulators of the histamine (B1213489) H3 receptor. google.com.na These receptors are involved in regulating the release of various neurotransmitters in the central nervous system, including those implicated in depression. For example, 3-formyl-indole-7-carboxylic acid has been utilized as a starting material to create piperazine (B1678402) derivatives that act as H3 receptor modulators. google.com.na

Furthermore, the indole ring system is a key feature in many compounds that interact with serotonin receptors (e.g., 5-HT1A, 5-HT7), which are established targets for antidepressant medications. nih.govmdpi.comnih.gov The indole structure can act as a bioisostere, a chemical substitute that can help optimize a drug's pharmacological activity and pharmacokinetic profile. nih.gov While direct studies on this compound as a standalone antidepressant are not prominent, its role as a versatile scaffold for building more complex molecules with antidepressant potential is well-documented in synthetic chemistry patents and literature. google.com.na

Antiviral Drugs

This compound is a key structural motif in the discovery and development of potent antiviral drugs, most notably inhibitors of the Hepatitis C Virus (HCV). nih.govnih.gov The scaffold is central to a class of drugs that target the nonstructural protein 5A (NS5A), a phosphoprotein essential for HCV replication and virus assembly. nih.govportico.org Inhibiting NS5A is a clinically validated and highly effective strategy for treating HCV infections. nih.govportico.org

Extensive structure-activity relationship (SAR) studies have been performed on derivatives of this core structure. Research has led to the development of tetracyclic and tricyclic indole compounds that demonstrate potent anti-HCV activity. nih.govresearchgate.net For instance, the HCV NS5A inhibitor MK-8742 (Elbasvir) and the more recent Ruzasvir (MK-8408) feature a complex tetracyclic indole core, highlighting the importance of the indole structure in achieving high potency. nih.govresearchgate.net

Modifications to the this compound scaffold have been systematically explored to improve efficacy against different HCV genotypes and resistance-associated variants. nih.govresearchgate.net For example, the introduction of a fluorine atom at various positions of the indole core has been shown to enhance antiviral activity. nih.govresearchgate.net These advanced derivatives, often developed through multi-step syntheses involving indole precursors, have led to second-generation NS5A inhibitors with improved potency and a higher barrier to resistance. portico.orgresearchgate.net The discovery of these agents represents a significant advancement in all-oral, interferon-free treatment regimens for chronic HCV. nih.gov

Drug/Compound ClassTargetDisease ApplicationKey Structural Moiety
Histamine H3 Receptor ModulatorsHistamine H3 ReceptorDepression3-Formyl-indole-7-carboxylic acid
HCV NS5A InhibitorsHCV Nonstructural Protein 5A (NS5A)Hepatitis CTetracyclic/Tricyclic Indole Core

Mechanistic Investigations of Biological Action

Elucidation of Molecular Mechanisms in Enzyme Inhibition

Indole (B1671886) carboxylic acids are recognized for their ability to inhibit a range of enzymes, a property that is highly dependent on the specific substitution pattern on the indole scaffold. The position of the carboxylic acid group, in particular, is crucial for potent and selective inhibition. nih.gov Derivatives of indole-7-carboxylic acid have been investigated as inhibitors of several key enzymes, with studies focusing on their binding interactions and the resulting impact on enzyme conformation.

The inhibitory action of this compound derivatives is achieved through precise interactions with enzyme binding sites, which can be either the active site where catalysis occurs or an allosteric site that remotely regulates enzyme function.

One prominent example is the inhibition of Insulin-like Growth Factor 1 Receptor Kinase (IGF1RK), an enzyme implicated in cancer. Molecular dynamics simulations have been used to study how this compound derivatives bind to an allosteric pocket on this enzyme. nih.gov These studies revealed that the positioning of chemical substituents on the indole ring significantly influences the molecular interactions and binding conformations, which in turn dictates their potency. nih.gov For instance, a derivative, 1H-Indole-7-carboxylic acid 1-[4-(5-cyano-1H-indol-3-yl) butyl]-piperidin-4-yl-amide, demonstrated a specific binding mode within the allosteric pocket. nih.gov

In the context of viral diseases, indole carboxylic acids have been explored as inhibitors of proteases essential for viral replication. The indole carboxylate scaffold is thought to play a key role in binding to the active site of enzymes like the SARS-CoV-2 3C-like protease (3CLpro). nih.gov The mechanism often involves the nucleophilic attack of a catalytic cysteine residue in the enzyme's active site on the inhibitor's carbonyl group, leading to the formation of a covalent bond. nih.gov The position of the carboxylic acid on the indole ring is a critical determinant of this inhibitory activity. nih.gov

Another area of investigation is in metabolic diseases. Derivatives of indole carboxylic acids have been identified as allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase), a rate-limiting enzyme in gluconeogenesis. researchgate.net While initial discoveries focused on indole-2-carboxylic acid derivatives, these findings have spurred the design of other isomers to interact with the allosteric AMP binding site. researchgate.net Similarly, 7-nitroindole-2-carboxylic acid has been studied as an inhibitor of AP endonuclease 1 (APE1), a DNA repair enzyme. Intriguingly, this and related indole-2-carboxylic acids were found to bind to a pocket that is distant from the APE1 active site. rcsb.org

Compound DerivativeTarget EnzymeBinding SiteKey Interaction DetailsIC₅₀ (µM)
1H-Indole-7-carboxylic acid 1-[4-(5-cyano-1H-indol-3-yl) butyl]-piperidin-4-yl-amideIGF1RKAllosteric PocketInfluenced by R1 indole ring substituents. nih.gov2.5
Indole chloropyridinyl estersSARS-CoV-2 3CLproActive SiteCovalent bond with catalytic Cys145. nih.govLow nanomolar range
7-nitro-1H-indole-2-carboxylic acid derivativesFBPaseAllosteric AMP SiteDesigned as AMP mimetics. researchgate.net0.99
7-nitroindole-2-carboxylic acid (CRT0044876)APE1Distal PocketBinds to a pocket remote from the active site. rcsb.orgLow micromolar range

The binding of a ligand, such as an this compound derivative, to an enzyme can induce significant changes in the protein's three-dimensional structure. frontiersin.org These conformational shifts are often essential for the mechanism of inhibition, particularly for allosteric inhibitors, which function by altering the enzyme's shape to reduce its activity. elifesciences.org

Molecular dynamics simulations of IGF1RK in complex with indole-butyl-amine derivatives, including those of this compound, have been performed to understand the conformational changes that occur upon inhibitor binding. nih.gov These simulations showed that the binding of different inhibitors led to distinct conformational states of the enzyme. The most potent derivatives induced a unique conformation in the allosteric pocket, achieving better shape complementarity and forming more favorable interactions with the receptor. nih.gov The stability of the inhibitor's conformation within the binding pocket, as measured by Root Mean Square Deviation (RMSD), correlated with its inhibitory effect. nih.gov

Similarly, studies on indole-based inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase have highlighted the importance of ligand-induced conformational changes. mcgill.ca The binding of these inhibitors to the polymerase involves dynamic properties and can affect the conformation of entire protein loops, which is crucial for the inhibitory outcome. mcgill.ca These changes in protein dynamics and structure are a fundamental aspect of how small molecules like this compound can modulate protein function. frontiersin.org

Pathways of Antimicrobial Action

The indole nucleus is a key structural motif in many compounds exhibiting antimicrobial properties. mdpi.comfabad.org.tr Indole derivatives, including various indole carboxylic acids, have demonstrated activity against a spectrum of pathogenic microorganisms, including drug-resistant strains. jst.go.jpnih.gov

The mechanisms underlying this antimicrobial action are diverse. One significant pathway is the inhibition of essential bacterial enzymes. For example, certain indole carboxylic acids have been developed as inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE). mdpi.com This enzyme is involved in bacterial defense mechanisms, and its inhibition can potentiate the effects of conventional antibiotics, a promising strategy to combat antibiotic resistance. mdpi.com

Other indole derivatives exert their effects by disrupting microbial cell integrity or key cellular processes. Indole-3-carbinol, for instance, exhibits broad-spectrum antimicrobial activity, and its mode of action has been linked to physiological changes within the microbial cells. jst.go.jp Some bis(indole) alkaloids are effective against Staphylococcus aureus infections by inhibiting sortase A, an enzyme that anchors surface proteins to the cell wall, which are crucial for virulence. fabad.org.tr While many studies focus on other isomers, the general mechanisms identified for the indole class—including enzyme inhibition and disruption of cellular structures—provide a framework for understanding the potential antimicrobial pathways of this compound. nih.govresearchgate.net

Cellular and Molecular Pathways of Anti-inflammatory Effects

Indole compounds are recognized for their anti-inflammatory properties, which are mediated through the modulation of key signaling pathways involved in the inflammatory response. chemimpex.com

A central mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov In inflammatory conditions like ulcerative colitis, the NF-κB pathway is activated, leading to the increased expression of pro-inflammatory cytokines. nih.gov Studies on indole analogues have shown that they can exert therapeutic effects by inhibiting this pathway. nih.gov This leads to the downregulation of critical pro-inflammatory mediators, including cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). chemrxiv.org

Furthermore, indole derivatives can suppress the production of other inflammatory molecules. They have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for producing nitric oxide (NO) and prostaglandins, respectively, which are key drivers of inflammation. chemrxiv.org The ability of some indole derivatives to modulate MAPK signaling pathways also contributes to their anti-inflammatory profile.

Another emerging pathway is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2). Carboxylic acids have been identified as potential activators of Nrf2, a transcription factor that controls the expression of numerous antioxidant and anti-inflammatory proteins. researchgate.net By activating the Nrf2 pathway, these compounds can enhance the body's endogenous defense mechanisms against inflammation and oxidative stress. researchgate.net

Redox Mechanisms in Antioxidant Activity

The antioxidant properties of indole derivatives are rooted in their specific chemical structure, which allows them to participate in redox reactions and neutralize harmful free radicals. mdpi.com

The primary redox mechanism for many indole compounds is through an electron transfer (ET) process. nih.gov The indole ring can donate an electron to a reactive oxygen species (ROS), such as the hydroxyl radical. This action neutralizes the radical but turns the indole into a relatively stable indolyl radical intermediate. nih.gov This intermediate can then react with another radical, effectively scavenging two radical species. nih.gov

Furthermore, the antioxidant activity of indole carboxylic acids can be mediated through the activation of the Nrf2 signaling pathway. researchgate.net As mentioned in the context of anti-inflammatory effects, Nrf2 activation upregulates the expression of a suite of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase (CAT). This provides a more sustained and powerful defense against cellular oxidative stress compared to direct scavenging alone. researchgate.net

Applications in Materials Science and Agrochemicals

Materials Science Applications

The chemical stability and reactivity of Indole-7-carboxylic acid make it a valuable compound in materials science. chemimpex.com Its structure is conducive to creating complex molecules and materials with tailored properties. chemimpex.com Derivatives of the core compound are explored for applications in organic electronics and the development of high-performance polymers. vulcanchem.com

Utilization in Polymer Synthesis

This compound is directly utilized as a monomer for the synthesis of novel polymers. A key method employed is electropolymerization, where Poly(this compound) can be synthesized and deposited onto surfaces like stainless steel through techniques such as cyclic voltammetry. researchgate.net Research has demonstrated the one-step, template-free electrodeposition of Poly(this compound) to form structures like nanowires. dntb.gov.ua This direct polymerization offers a pathway to creating polymers with enhanced properties, leveraging the inherent characteristics of the indole (B1671886) scaffold. chemimpex.com

Role as Linking Groups in Supramolecular Chemistry

The structure of this compound is well-suited for applications in supramolecular chemistry, where molecules are organized into larger, functional assemblies through non-covalent interactions. The planar aromatic indole system facilitates π-π stacking interactions, while the carboxylic acid group at the 7-position is a prime site for forming strong hydrogen bonds. vulcanchem.com In supramolecular organic frameworks, carboxylic acid groups are known to form robust hydrogen bond motifs with guest molecules, acting as a host or a linking unit to build complex, three-dimensional networks without forming traditional covalent bonds. acs.org This dual functionality allows this compound to act as a versatile linking group, directing the assembly of molecules into predictable and stable superstructures.

Development of Novel Materials with Specific Properties

The use of this compound and its derivatives has led to the development of new materials with specific, high-value properties. chemimpex.comchemimpex.com

One significant application is in the creation of anti-corrosion coatings. Poly(this compound) has been electrosynthesized and applied to AISI 304 stainless steel, providing significant protection against corrosion in acidic environments. researchgate.net The position of the carboxylic acid group on the indole ring influences the polymer's morphology and hydrophobicity, which in turn affects its protective capabilities. researchgate.net Studies comparing polymers made from different isomers of indole carboxylic acid revealed that Poly(this compound) (7-PICA) exhibits distinct properties. researchgate.net

In the realm of organic electronics, fluorinated derivatives like 5-fluoro-1H-indole-7-carboxylic acid are considered candidates for developing organic semiconductors. vulcanchem.com The compound's thermal stability also supports its potential use in creating high-temperature polymer composites. vulcanchem.com

Table 1: Physical Properties of Poly(indole-carboxylic acid) Deposits on Stainless Steel researchgate.net
SampleWater Contact Angle (WCA)Adhesion (X-cut Tape Test)Thickness (μm)
Poly(indole-5-carboxylic acid) (5-PICA)35.9 ± 0.2°1.61.6
Poly(indole-6-carboxylic acid) (6-PICA)62.0 ± 0.6°1.41.4
Poly(this compound) (7-PICA)83.1 ± 0.4°1.61.6

Synthesis of Fluorescent Probes and Dyes

This compound serves as an important raw material and intermediate in the production of dyestuffs. thermofisher.comchemimpex.com The indole scaffold itself is a fundamental component in many fluorescent molecules due to its excellent photophysical properties. rsc.org The carboxylic acid group provides a key advantage, not only enhancing water solubility but also offering a versatile chemical handle for designing and synthesizing fluorescent probes and sensors for specific targets. researchgate.net

Derivatives such as 6-Amino-1H-indole-7-carboxylic acid ethyl ester are employed in the synthesis of fluorescent probes and dyes essential for biological imaging. chemimpex.com More complex derivatives, like 1H-indole-7-carbohydrazide (synthesized from the parent carboxylic acid), have been used to create advanced materials exhibiting photoswitching capabilities and aggregation-induced emission (AIE) properties, which are applied in the development of highly selective fluorescent sensors. researchgate.net

Agrochemical Applications

In addition to materials science, this compound is a recognized intermediate in the agrochemical industry. thermofisher.comchemimpex.com Its derivatives have been investigated for their bioactive properties, including potential use as pesticides. chembk.com

Intermediate in Herbicide Production

This compound is a valuable intermediate in the development of modern herbicides. The indole-3-acetic acid (IAA) structure is a natural plant hormone (an auxin) that regulates plant growth, and many synthetic herbicides are designed to mimic or antagonize its effects. frontiersin.orgnih.gov The indole carboxylic acid scaffold is therefore a critical pharmacophore for designing new herbicidal compounds. frontiersin.org Research into novel herbicides involves the synthesis of various indole-carboxylic acid derivatives designed to interact with specific biological targets in weeds, such as the transport inhibitor response 1 (TIR1) protein. frontiersin.orgnih.gov While many studies focus on the 3-position isomer, the core indole carboxylic acid structure, including the 7-position isomer, serves as a foundational building block for creating these complex and targeted agrochemicals. frontiersin.org

Intermediate in Pesticide Production

This compound serves as an important raw material and intermediate in the synthesis of agrochemicals. fishersci.nofishersci.ca Its applications in agricultural chemistry include the formulation of plant growth regulators, which are used to promote healthier crop development and improve yields. chemimpex.comnih.gov The indole structure is a key component in many bioactive molecules, including natural plant hormones like indole-3-acetic acid, making its derivatives prime candidates for developing new agricultural products. nih.govfrontiersin.org

While this compound is established as a precursor in the production of pesticides and other agrochemicals, ontosight.ailookchem.com specific, publicly documented examples of its direct use in the synthesis of major commercial pesticides are not widespread in the literature. However, research into its derivatives, particularly indole carboxamides, demonstrates the potential of this chemical class in creating new fungicidal and herbicidal agents.

Detailed Research Findings: Fungicidal Activity of Indole Carboxamide Derivatives

Research into the broader class of indole carboxamides, which can be synthesized from indole carboxylic acids, highlights their potential as agrochemicals. A study focused on synthesizing a new series of indole carboxamides and screening them for antifungal activity against various yeast strains. Although this study used other indole carboxylic acid isomers, the results showcase the fungicidal potential of the indole carboxamide structure itself. Two of the synthesized compounds showed notable antifungal activity.

Interactive Data Table: Antifungal Screening of Indole-2-Carboxamide Derivatives

CompoundTarget Yeast StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Indole-2-carboxamide Derivative 1Candida guilliermondii128
Indole-2-carboxamide Derivative 1Candida krusei128
Indole-2-carboxamide Derivative 2Candida guilliermondii128
Indole-2-carboxamide Derivative 2Candida krusei128

Data adapted from a 2019 study on the synthesis and biological evaluation of new indole carboxamides. arkat-usa.org The compounds tested are derivatives of indole-2-carboxylic acid and are presented here to illustrate the fungicidal potential of the indole carboxamide scaffold.

This line of research underscores the value of this compound as a building block. By converting it into various derivatives, such as amides, esters, and other complex molecules, chemists can explore a wide range of compounds for potential use as targeted pesticides, including fungicides and herbicides. ontosight.ainih.gov The inherent biological activity associated with the indole core makes it a continued focus for the discovery of new crop protection solutions. nih.govnih.gov

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Biological Activities

The indole (B1671886) nucleus is a privileged structure in drug discovery, known to interact with a wide array of biological targets. rsc.orgchula.ac.th While Indole-7-carboxylic acid and its derivatives have been investigated for certain therapeutic applications, a vast landscape of potential biological activities remains uncharted. Future research should systematically screen this compound and its analogues against a diverse panel of biological targets to uncover novel pharmacological properties.

Detailed research into the antimicrobial and antiviral potential of this compound derivatives is a promising avenue. nih.gov Given that various indole-containing compounds exhibit such properties, a focused investigation into the structure-activity relationships (SAR) for these effects is warranted. nih.gov Furthermore, exploring its role in modulating inflammatory pathways, such as NF-κB and COX-2, could lead to the development of new anti-inflammatory agents. mdpi.com The investigation of its impact on metabolic pathways and enzyme activities could also reveal new therapeutic targets for a range of diseases. chemimpex.com

Development of More Efficient and Sustainable Synthetic Routes

The advancement of synthetic organic chemistry offers opportunities to develop more efficient and environmentally friendly methods for the preparation of this compound and its derivatives. sci-hub.se Traditional methods, while effective, may involve harsh reaction conditions or the use of hazardous reagents. Future research should focus on the application of modern synthetic techniques to overcome these limitations.

The use of flow chemistry, for instance, presents a promising approach to enhance the synthesis of indole-containing molecules by offering better control over reaction parameters, improved safety, and potential for scalability. vulcanchem.comdurham.ac.uk Catalytic methods, including those employing transition metals, can facilitate novel bond formations and functionalizations of the indole ring under milder conditions. acs.org The development of one-pot procedures and multicomponent reactions involving this compound would also contribute to more streamlined and atom-economical syntheses. researchgate.netwiley.com Furthermore, exploring biocatalytic methods, using enzymes to perform specific transformations, could offer a greener and highly selective alternative to traditional chemical synthesis. researchgate.net

Computational Design of Next-Generation Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. nih.gov These approaches can be powerfully applied to the rational design of next-generation derivatives of this compound with enhanced properties. By predicting the binding interactions of these molecules with specific biological targets, researchers can prioritize the synthesis of compounds with the highest potential for desired activity. nih.gov

In silico studies can be employed to explore the vast chemical space of possible derivatives, saving time and resources compared to traditional high-throughput screening. Techniques such as quantitative structure-activity relationship (QSAR) modeling can identify the key structural features that govern the biological activity of these compounds. Molecular docking simulations can provide insights into the binding modes of this compound derivatives within the active sites of enzymes and receptors, guiding the design of more potent and selective inhibitors or modulators. nih.gov This computational-driven approach will accelerate the discovery of novel drug candidates and functional materials based on the this compound scaffold.

Translational Research in Pharmaceutical and Agrochemical Sectors

The versatile nature of this compound makes it a valuable building block for both the pharmaceutical and agrochemical industries. chemimpex.comfishersci.no A focused effort on translational research is crucial to bridge the gap between basic scientific discoveries and the development of commercially viable products.

In the pharmaceutical sector , the focus should be on advancing promising lead compounds derived from this compound through preclinical and clinical development. This includes derivatives with potential applications as anticancer, anti-inflammatory, and neuroprotective agents. chemimpex.com The development of drug delivery systems to enhance the bioavailability and targeted delivery of these compounds will also be critical for their therapeutic success.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Indole-7-carboxylic acid, and what are their key mechanistic considerations?

  • Methodological Answer : A rhodium-catalyzed alkoxycarbonylation of indole derivatives is a prominent synthetic pathway. For example, the C(7)-alkoxycarbonylation of 2-substituted indoles requires omission of KI to enhance reactivity, yielding 59% under optimized conditions. Substrate scope expansion to indoline and carbazole derivatives demonstrates versatility . Characterization via CAS registry (2124-55-2) and molecular weight (161.16 g/mol) ensures compound identification .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Performance Liquid Chromatography (HPLC) are critical for structural elucidation and purity assessment. Mass spectrometry (MS) confirms molecular weight (e.g., 161.16 g/mol), while Fourier-Transform Infrared (FTIR) spectroscopy identifies carboxylic acid functional groups. Cross-referencing with CAS 2124-55-2 ensures batch consistency .

Q. What biological activities are associated with this compound derivatives, and how are these assays designed?

  • Methodological Answer : Derivatives like 6H-furo[2,3-e]this compound exhibit antiviral activity (e.g., HCV NS5B inhibition with IC₅₀ = 0.031 µM). Assays typically involve replicon systems to measure IC₅₀/EC₅₀ values, with controls for cytotoxicity. Dose-response curves and statistical validation (e.g., triplicate runs) ensure reproducibility .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound derivatives under varying catalytic conditions?

  • Methodological Answer : Systematic optimization involves screening catalysts (e.g., Rh vs. Pd), adjusting reaction temperatures, and modulating ligand ratios. For instance, KI exclusion in rhodium-catalyzed reactions increased yield from 0% to 59% . Design of Experiments (DoE) frameworks, such as factorial designs, statistically isolate critical variables (e.g., solvent polarity, catalyst loading) .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound's reactivity?

  • Methodological Answer : Discrepancies arise from solvation effects or transition state inaccuracies in Density Functional Theory (DFT) models. Validate computational models using experimental kinetics (e.g., Arrhenius plots) and isotopic labeling. Cross-reference with literature on analogous indole derivatives to identify systemic biases .

Q. How should researchers design experiments to assess the regioselectivity of this compound functionalization?

  • Methodological Answer : Competitive reactions between C(7) and other positions (e.g., C(3)) under identical conditions quantify regioselectivity. Use deuterated analogs or kinetic isotope effects (KIE) to probe mechanistic pathways. HPLC-MS monitors product distributions, while X-ray crystallography confirms regiochemical outcomes .

Q. What methodologies address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement Quality by Design (QbD) principles: define Critical Quality Attributes (CQAs) like purity (>98%) and Critical Process Parameters (CPPs) like reaction time. Statistical Process Control (SPC) charts track variability. Orthogonal analytical methods (e.g., NMR, HPLC) validate consistency across batches .

Data Analysis & Interpretation

Q. How should researchers analyze conflicting data on this compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer : Replicate solubility tests using standardized protocols (e.g., shake-flask method) at controlled temperatures. Compare results with Hansen Solubility Parameters (HSP) and computational predictions (e.g., COSMO-RS). Address outliers via sensitivity analysis and meta-analysis of published datasets .

Q. What statistical approaches are recommended for validating the stability of this compound under physiological conditions?

  • Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH) with periodic HPLC-UV analysis quantify degradation kinetics. Use non-linear regression (e.g., Weibull model) to extrapolate shelf-life. Pair with Arrhenius equations to predict activation energy for decomposition .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.